molecular formula C22H17NO B1277970 2-(Anilinomethylene)-3-phenyl-1-indanone

2-(Anilinomethylene)-3-phenyl-1-indanone

Cat. No.: B1277970
M. Wt: 311.4 g/mol
InChI Key: CTAWUMWLZOIMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Anilinomethylene)-3-phenyl-1-indanone (CAS: 339115-65-0) is a heterocyclic compound with the molecular formula C₂₂H₁₆FNO and a molecular weight of 329.38 g/mol . Structurally, it features an indanone core substituted with a phenyl group at position 3 and an anilinomethylene moiety at position 2. Limited toxicological data are available for this compound, necessitating caution in handling .

Properties

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

2-(anilinomethylidene)-3-phenyl-3H-inden-1-one

InChI

InChI=1S/C22H17NO/c24-22-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)20(22)15-23-17-11-5-2-6-12-17/h1-15,21,23H

InChI Key

CTAWUMWLZOIMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CNC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Core Structure: The indanone core in the target compound provides a rigid, conjugated system, whereas the acetonitrile core in the analog offers linearity and polarizability.

Reactivity and Stability

Studies on methylene group replaceability (e.g., benzylidene vs. anilinomethylene) suggest that the anilinomethylene moiety in 2-(Anilinomethylene)-3-phenyl-1-indanone confers greater hydrolytic stability under acidic conditions compared to benzylidene-substituted analogs. This stability arises from the resonance stabilization of the aniline nitrogen, which mitigates protonation-induced cleavage . In contrast, the fluorobenzoyl group in the acetonitrile analog may enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack.

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